
D-ribitol 5-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribitol 5-phosphate(2-) is dianion of D-ribitol 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribitol 5-phosphate.
Aplicaciones Científicas De Investigación
1. Role in Bacterial Cell Wall Polysaccharides
D-Ribitol 5-phosphate (Rbt-5-P) plays a significant role in bacterial cell wall polysaccharides, particularly as polyribosyl ribitol phosphate (PRP) in Haemophilus influenzae type b (Hib). Research indicates that antibodies specific to Rbt-5-P can recognize the PRP of Hib, suggesting potential applications in the immunological detection and quantification of Hib bacteria and its capsular polysaccharide (Ravi & Venkatesh, 2014).
2. Involvement in Ribitol Metabolism
Studies have shown that enzymes like CDP-ribitol synthase, which are involved in the transformation of D-ribulose 5-phosphate to CDP-ribitol, a key component in the capsular polysaccharides of Haemophilus influenzae, are vital for understanding bacterial virulence. These studies emphasize the biochemical processes that involve D-ribitol 5-phosphate, such as reduction and cytidylyl transfer, in distinct active sites of enzymes (Zolli, Kobric, & Brown, 2001).
3. Association with Muscular Dystrophy
D-Ribitol 5-phosphate has been identified as a key component in glycosylation, particularly in α-dystroglycan (α-DG). The enzyme activities of α-dystroglycanopathy-causing proteins are involved in the synthesis of tandem ribitol 5-phosphate, implicating its role in α-DG glycosylation and related muscular dystrophies (Kanagawa et al., 2016).
4. Impact on Oxidative Homeostasis
Research on ribose‐5‐phosphate isomerase deficiency, a condition leading to cerebral d‐arabitol and ribitol accumulation, has highlighted that ribitol may influence oxidative homeostasis. It is suggested that ribitol can induce an increase in antioxidant enzymes activity in the prefrontal cortex, providing insights into its potential role in the pathophysiology of related disorders (Stone et al., 2014).
5. Ribitol in Glycosylation and Disease
Studies have shown that ribitol, as a component of ribitol-5-phosphate, is essential in the glycosylation process, particularly in α-dystroglycan. This process is critical for muscle function, and disturbances in ribitol metabolism and glycosylation can lead to severe muscular dystrophies (Cataldi, Lu, Blaeser, & Lu, 2018).
6. Enzymatic Functions in Bacteria
Certain bacterial strains like Lactobacillus casei demonstrate the utilization of D-ribitol through specific enzymatic pathways, emphasizing the role of ribitol-5-phosphate in bacterial metabolism (Bourand, Yebra, Boël, Mazé, & Deutscher, 2013).
Propiedades
Nombre del producto |
D-ribitol 5-phosphate(2-) |
|---|---|
Fórmula molecular |
C5H11O8P-2 |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1 |
Clave InChI |
VJDOAZKNBQCAGE-LMVFSUKVSA-L |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |
SMILES canónico |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



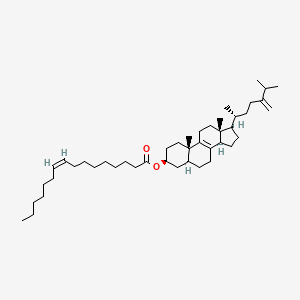

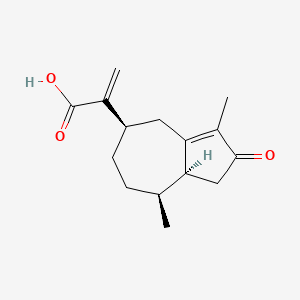
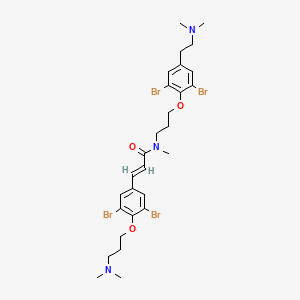
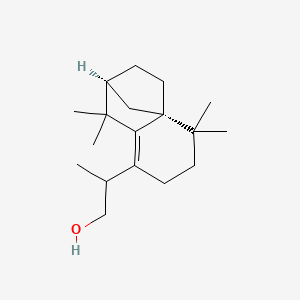
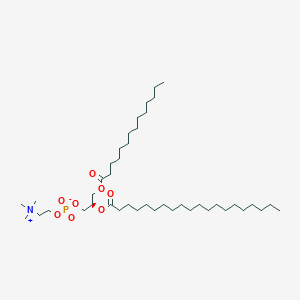

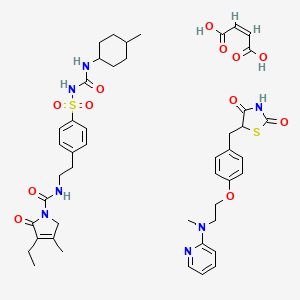
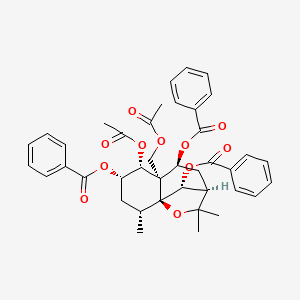
![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)
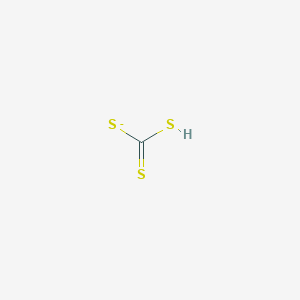
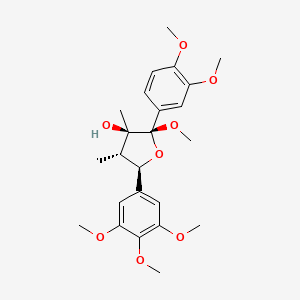
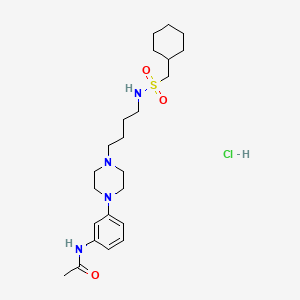
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)